![molecular formula C10H10O4 B13929948 1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone CAS No. 52751-42-5](/img/structure/B13929948.png)
1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone, also known as 2-Acetoxy-1-phenylethanone, is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . This compound is characterized by the presence of an acetyloxy group and a hydroxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone can be achieved through various methods. One common synthetic route involves the acetylation of 2-hydroxyacetophenone using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial production methods may involve the use of more efficient catalytic processes to enhance yield and reduce production costs. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or other reduced derivatives, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding phenolic compound, which can then participate in various biochemical reactions. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparación Con Compuestos Similares
1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone can be compared with similar compounds such as:
2-Hydroxyacetophenone: Lacks the acetyloxy group, making it less reactive in certain synthetic applications.
Phenacyl acetate: Contains an acetyl group instead of a hydroxy group, leading to different reactivity and applications.
2-Acetoxy-1-phenylethanone: A structural isomer with similar properties but different reactivity patterns.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
52751-42-5 |
|---|---|
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
(2-acetyl-5-hydroxyphenyl) acetate |
InChI |
InChI=1S/C10H10O4/c1-6(11)9-4-3-8(13)5-10(9)14-7(2)12/h3-5,13H,1-2H3 |
Clave InChI |
ZNSVEHWXEMZPCF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Pyrimidin-5-ylmethyl-[5-(1h-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-amine](/img/structure/B13929886.png)




![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-](/img/structure/B13929904.png)



